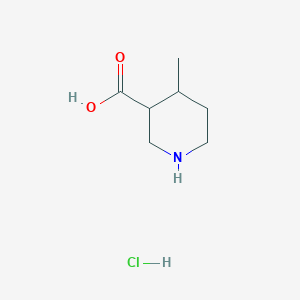

4-Methylpiperidine-3-carboxylic acid hydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C7H14ClNO2 |

|---|---|

Molekulargewicht |

179.64 g/mol |

IUPAC-Name |

4-methylpiperidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-4-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H |

InChI-Schlüssel |

BYOGJLWYPMOMBJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCNCC1C(=O)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reductive Amination with Chiral Auxiliaries

Methodology Overview

This method employs chiral amines to induce stereochemistry during reductive amination. A key example involves reacting 4-methyl-3-piperidone with (R)-1-phenylethylamine to form a chiral enamine intermediate, followed by hydrogenation to establish the (3R,4R) configuration.

Reaction Steps

- Enamine Formation :

- Reduction :

Key Data

| Step | Reagent/Catalyst | Temperature | Time | Yield/ee |

|---|---|---|---|---|

| 1 | (R)-1-Phenylethylamine | 100°C | 2 h | 85% |

| 2 | Pd/C, H₂ | RT | 6 h | 92% ee |

Oxidation-Reduction Sequences from Pyridine Derivatives

Resolution of Racemic Mixtures Using Chiral Acids

Diastereomeric Salt Formation

Racemic 4-methylpiperidine-3-carboxylic acid is resolved using L-tartaric acid, exploiting differential solubility of diastereomers.

Protocol

Efficiency Metrics

| Parameter | Value |

|---|---|

| Racemate Purity | 95% |

| Resolution Yield | 40% (per cycle) |

| Final ee | ≥98% |

Ester Hydrolysis of Methyl or Ethyl Esters

Catalytic Hydrogenation with Chiral Catalysts

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield Range | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Reductive Amination | 85–92% | 90–95 | High | $$ |

| Pyridine Hydrogenation | 70–80% | N/A | Moderate | $ |

| Chiral Resolution | 40–50% | 98 | Low | $$$ |

| Ester Hydrolysis | 75–87% | N/A | High | $ |

| Asymmetric Hydrogenation | 80–95% | 95 | High | $$$ |

Key Considerations

- Steric Control : Reductive amination and asymmetric hydrogenation offer superior stereoselectivity.

- Cost : Chiral resolution is less economical due to multi-step crystallization.

- Scale-Up : Ester hydrolysis and pyridine hydrogenation are preferred for industrial applications.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Methylpiperidin-3-carbonsäurehydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu den entsprechenden N-Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können sie in verschiedene Piperidinderivate umwandeln.

Substitution: Sie kann nukleophile Substitutionsreaktionen eingehen, bei denen die Carbonsäuregruppe durch andere funktionelle Gruppen ersetzt wird.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Piperidine, die wertvolle Zwischenprodukte bei der Synthese von Pharmazeutika und Agrochemikalien sind .

Wissenschaftliche Forschungsanwendungen

Summary of Synthesis Steps

- Starting Material : 4-picoline-2-carboxylic acid.

- Reduction : Utilizing palladium catalysts in methanol or ethanol.

- Formation : The product is precipitated as a hydrochloride salt through the addition of hydrochloric acid.

Medicinal Chemistry

- Intermediate in Drug Synthesis : 4-Methylpiperidine-3-carboxylic acid hydrochloride serves as an important intermediate for synthesizing various pharmaceuticals, including anticoagulants like argatroban. Argatroban is utilized in treating thrombotic disorders and is synthesized from derivatives of this compound .

- Neuropharmacology : Research has indicated that piperidine derivatives exhibit potential neuroprotective effects and can be explored for treating neurodegenerative diseases. The ability to modify the piperidine ring allows for the development of compounds targeting specific neurological pathways .

- Antidepressant Development : The compound's structural properties make it a candidate for developing new antidepressants and anxiolytics, contributing to the synthesis of drugs such as paroxetine, which is used to treat depression and anxiety disorders .

Toxicology Studies

This compound is also employed in toxicological assessments due to its pharmacological relevance. Its effects on biological systems are studied using advanced imaging techniques such as MRI and PET scans to evaluate safety profiles during drug development .

Case Studies

- Argatroban Synthesis : A detailed case study highlights the efficient synthesis of argatroban from this compound, demonstrating its role as a precursor. The study outlines the reaction conditions, yields, and purification processes that enhance industrial applicability .

- Neuroprotective Agents : Another case study investigates the neuroprotective effects of piperidine derivatives in animal models of neurodegeneration, emphasizing the potential therapeutic benefits of compounds derived from this compound .

Wirkmechanismus

The mechanism of action of 4-Methylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the functional groups attached to the piperidine ring. These interactions often involve hydrogen bonding, hydrophobic interactions, and electrostatic forces, which modulate the activity of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

The table below highlights structural analogs of 4-methylpiperidine-3-carboxylic acid hydrochloride, emphasizing substituent positions, functional groups, and applications:

Research Findings and Functional Comparisons

- Reactivity : The carboxylic acid group in 4-methylpiperidine-3-carboxylic acid HCl enables direct amide coupling (e.g., with HATU/DIEA in EP 3950692 A1) , whereas ester analogs like trans-methyl 3-methylpiperidine-4-carboxylate HCl require hydrolysis for further functionalization .

- Stereochemical Impact : The (3R,4R)-enantiomer exhibits distinct pharmacological profiles compared to racemic mixtures, as seen in kinase inhibitor synthesis .

- Synthetic Utility : 4-Methylpiperidine-3-carboxylic acid HCl is favored over 1-methylpiperidine-4-carboxylic acid HCl in medicinal chemistry due to its secondary amine, which is more reactive in nucleophilic substitutions .

Biologische Aktivität

4-Methylpiperidine-3-carboxylic acid hydrochloride is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a carboxylic acid functional group, enhancing its solubility and reactivity. The presence of the methyl group at the 4-position contributes to its biological activity by influencing receptor interactions.

Biological Activities

The compound has been studied for various biological activities, including:

- Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit significant cytotoxic effects against several cancer cell lines. For instance, a study on piperidine derivatives showed that they can reduce the growth of hematological cancer cell lines while promoting apoptosis through increased expression of genes like p53 and Bax .

- Antibacterial Properties : The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. A series of synthesized derivatives were evaluated for their antibacterial efficacy, revealing promising results .

- Neuroprotective Effects : Some studies suggest that piperidine derivatives could have neuroprotective effects, potentially acting as antagonists to NMDA receptors. This is significant for conditions like Alzheimer's disease and other neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the piperidine structure can enhance or diminish its biological activity. For example, the introduction of various substituents at different positions on the piperidine ring has been shown to affect binding affinity to various receptors:

| Compound | Substituent | NMDA K_i (μM) | Anticancer Activity |

|---|---|---|---|

| 4a | H | 6 | Moderate |

| 4b | OH | 1 | High |

| 4c | Me | 17 | Low |

This table illustrates how specific modifications can lead to varying degrees of receptor affinity and biological activity.

Case Studies

- Cytotoxicity in Cancer Cell Lines : A recent study evaluated several piperidine derivatives, including those related to this compound, against myeloma and leukemia cell lines. The results indicated that certain compounds significantly inhibited cell proliferation and induced apoptosis, suggesting a potential therapeutic role in cancer treatment .

- Antibacterial Screening : In another investigation, a series of synthesized compounds based on the piperidine structure were screened for antibacterial properties. The findings showed that several derivatives exhibited substantial antibacterial activity against common pathogens, highlighting the potential for developing new antibiotics from this scaffold .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interactions between this compound and target proteins. These studies help elucidate the binding affinities and mechanisms of action:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.